1H-pyrrolo[3,2-b]pyridin-2-amine
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Overview
Description
1H-pyrrolo[3,2-b]pyridin-2-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-b]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-b]pyridine scaffold .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein . The compound’s effects on cellular pathways can lead to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridin-2-amine can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: This compound features a pyrazole ring fused to a pyridine ring, offering different biological activities and chemical properties.
The uniqueness of this compound lies in its specific ring fusion and the position of the nitrogen atoms, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C7H7N3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,8H2 |
InChI Key |
DDKPYWMPJCCNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)N)N=C1 |
Origin of Product |
United States |
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